3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylicacid
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Overview
Description
3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylicacid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts significant chemical and biological properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylicacid typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method is the reaction of 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with hydrazines under acidic or basic conditions . Another approach involves the use of Vilsmeier-Haack reagents to form the pyrazolopyridine core .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yields and purity. These methods may involve multi-step synthesis processes, including the formation of intermediate compounds followed by cyclization reactions to form the final product .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylicacid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridines, such as:
- 1H-pyrazolo[3,4-b]pyridines
- 1H-pyrazolo[4,3-c]pyridines
- 1H-pyrazolo[1,5-a]pyridines
Uniqueness
3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylicacid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C7H5N3O3 |
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Molecular Weight |
179.13 g/mol |
IUPAC Name |
3-oxo-1,2-dihydropyrazolo[3,4-c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-6-3-1-4(7(12)13)8-2-5(3)9-10-6/h1-2H,(H,12,13)(H2,9,10,11) |
InChI Key |
NMCKKGWDCSNZHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1C(=O)O)NNC2=O |
Origin of Product |
United States |
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